molecular formula C21H27N3O5S B13860155 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate

1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate

Cat. No.: B13860155
M. Wt: 433.5 g/mol
InChI Key: DJLSCOYNAZJBCX-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety, which is known for its biological activity, and a sulfamoylbenzoate group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with butan-2-one to form 1-(4-phenylpiperazin-1-yl)butan-2-one. This intermediate is then reacted with 2-sulfamoylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to certain receptors in the brain, affecting neurotransmitter activity. This can lead to changes in mood, cognition, and behavior. Additionally, the sulfamoylbenzoate group may inhibit specific enzymes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is unique due to its combination of a phenylpiperazine moiety and a sulfamoylbenzoate group. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

[1-hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl] 2-sulfamoylbenzoate

InChI

InChI=1S/C21H27N3O5S/c22-30(27,28)20-9-5-4-8-19(20)21(26)29-18(16-25)10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9,18,25H,10-16H2,(H2,22,27,28)

InChI Key

DJLSCOYNAZJBCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(CO)OC(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

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